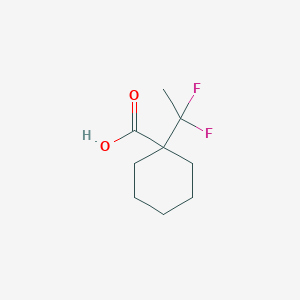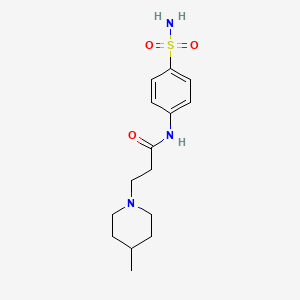![molecular formula C8H7Cl2N3 B13580720 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro and chloromethyl groups on the pyrazolo[3,4-b]pyridine ring system imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Chlorination: Introduction of the chloro group at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Chloromethylation: The chloromethyl group at the 5-position can be introduced using formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.
Methylation: The methyl group at the 1-position is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms or the substituents.
Coupling Reactions: The pyrazolo[3,4-b]pyridine core can engage in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and chloromethyl groups can interact with molecular targets through covalent or non-covalent interactions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine:
6-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: The bromo group can alter the compound’s reactivity and biological activity.
Uniqueness
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chloro and chloromethyl groups, which provide versatile sites for chemical modification. This dual functionality enhances its utility in synthetic chemistry and broadens its range of applications in various fields.
Properties
Molecular Formula |
C8H7Cl2N3 |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
6-chloro-5-(chloromethyl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-13-8-6(4-11-13)2-5(3-9)7(10)12-8/h2,4H,3H2,1H3 |
InChI Key |
DQNYFYLUSNFSPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


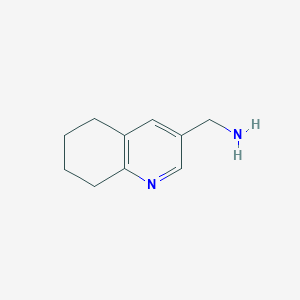

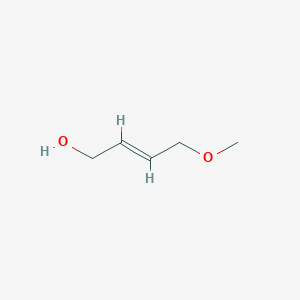
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(oxan-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13580669.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
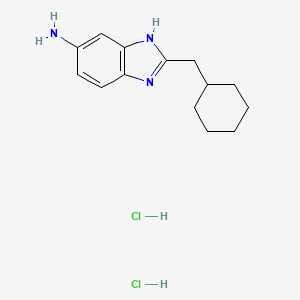
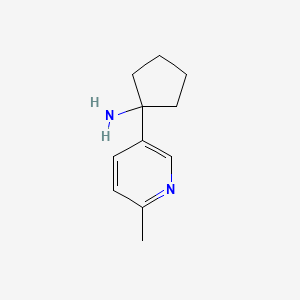
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)
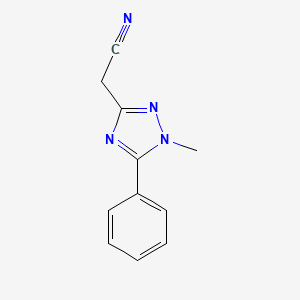
![2-Hydroxy-6-azaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13580710.png)
